L-Isoleucyl-L-isoleucylglycylglycine is a synthetic peptide composed of the amino acids isoleucine and glycine. This compound is notable for its structural complexity and potential applications in biochemistry and pharmaceuticals. Peptides like L-Isoleucyl-L-isoleucylglycylglycine are classified as oligopeptides, which are short chains of amino acids linked by peptide bonds.
Source: The synthesis of L-Isoleucyl-L-isoleucylglycylglycine can be derived from various methods, including solid-phase peptide synthesis and solution-phase synthesis, which utilize protected amino acids as starting materials.
Classification: L-Isoleucyl-L-isoleucylglycylglycine falls under the category of peptides, specifically dipeptides and tripeptides, depending on how the amino acids are grouped. It is also classified as a derivative of the branched-chain amino acid isoleucine, which is essential in human nutrition.
The synthesis of L-Isoleucyl-L-isoleucylglycylglycine can be achieved through several methods:
L-Isoleucyl-L-isoleucylglycylglycine has a complex molecular structure characterized by:
The three-dimensional structure can influence its biological activity and interactions with other biomolecules.
L-Isoleucyl-L-isoleucylglycylglycine can participate in various chemical reactions typical for peptides:
The mechanism of action for L-Isoleucyl-L-isoleucylglycylglycine largely depends on its interactions with biological systems:
Data from studies suggest that modifications in peptide structure can significantly affect their efficacy and mechanism of action in therapeutic contexts .
L-Isoleucyl-L-isoleucylglycylglycine exhibits several notable physical and chemical properties:
L-Isoleucyl-L-isoleucylglycylglycine has potential applications in various scientific fields:
Solid-phase peptide synthesis (SPPS) remains the gold standard for synthesizing challenging sequences like L-Isoleucyl-L-isoleucine-glycyl-glycine (IIGG). The repetitive isoleucine (Ile, I) residues introduce significant steric hindrance and aggregation risks during chain elongation. Optimizations focus on three critical aspects:
Table 1: SPPS Optimization Parameters for IIGG Synthesis
Parameter | Standard Protocol | Optimized for IIGG | Outcome |
---|---|---|---|
Resin Loading | 0.7–1.0 mmol/g | 0.3–0.5 mmol/g | ↓ Aggregation |
Coupling Reagent | HBTU/DIPEA | HATU/Oxyma Pure/DIPEA | 99.5% efficiency per Ile step |
Temperature | 25°C | 45°C (microwave) | ↓ Incomplete couplings |
Deprotection Monitoring | Visual inspection | UV spectroscopy | Quantified Fmoc removal |
Ligation of dipeptide fragments (e.g., Ile-Ile + Gly-Gly) demands stereochemical fidelity. Enzymatic and chemical methods present distinct advantages:
Table 2: Comparison of Ligation Strategies for IIGG Assembly
Method | Conditions | Yield | Epimerization Risk | Scale Feasibility |
---|---|---|---|---|
Peptiligase | Aqueous, pH 7.5, 25°C | 90–95% | Negligible | Industrial |
KAHA Ligation | Organic/aqueous, pH 4.5 | 70–85% | Moderate (C-terminal) | Lab-scale |
NCL | Denaturing, pH 7.0 | Not applicable | Low | Limited |
Repetitive isoleucine residues necessitate orthogonal protection to prevent epimerization at the α-carbon:
Table 3: Protecting Groups for IIGG Synthesis
Group | Type | Cleavage Condition | Epimerization Rate |
---|---|---|---|
Fmoc | Nα-amino | 20% piperidine/DMF | 0.5–1.5% per Ile step |
Dmab | Nα-amino | 2% hydrazine/DMF | 0.1–0.8% per Ile step |
tBu | Carboxyl | 50% TFA/DCM | N/A |
Trt | Imidazole (His) | 1% TFA/DCM | N/A |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3